molecular formula C10H9F3O B3096458 3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one CAS No. 128271-44-3

3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one

Cat. No. B3096458
M. Wt: 202.17 g/mol
InChI Key: FFSQUPZKCFPFEM-UHFFFAOYSA-N
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Description

“3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one” is an organic compound with the molecular formula C9H7F3O . It is a trifluoromethyl ketone .


Molecular Structure Analysis

The molecular structure of “3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one” consists of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a carbonyl group (a carbon atom double-bonded to an oxygen atom) .


Physical And Chemical Properties Analysis

“3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one” has a molecular weight of 188.15 . It has a density of 1.223g/cm3 and a boiling point of 187.434ºC at 760 mmHg . The melting point information is not available .

Scientific Research Applications

Synthesis and Chirality

  • Chiral Synthesis Building Blocks : 3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one derivatives are utilized in the synthesis of chiral compounds. For example, (R)- and (S)-3-Hydroxy-2-(trifluoromethyl)propionic Acid are prepared from 3,3,3-trifluoropropene, demonstrating its role in producing chiral synthetic building blocks like 'Roche acid' (CHIMIA, 1996).

Heterocyclic Compound Formation

  • Fluorine-Containing Heterocyclic Derivatives : This compound is involved in reactions leading to the formation of fluorine-containing heterocyclic derivatives, such as in the modification of biologically active amides and amines (Russian Chemical Bulletin, 2012).

One-Pot Synthesis

  • Enantioselective Synthesis : A convenient one-pot synthesis method for enantiopure derivatives of 3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one has been developed, highlighting its versatility in organic synthesis (Tetrahedron Letters, 2013).

Photoaffinity Labeling

Structural Analysis and Conformation

  • Conformational Studies : The conformations of derivatives like 3,3,3-trifluoro-2-methoxy-2-phenylpropanamide are studied for understanding molecular structures and interactions. Such analyses are critical for designing molecules with desired properties and activities (Molecules, 2015).

Safety And Hazards

“3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for “3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one” are not mentioned in the sources I found, the compound’s trifluoromethyl group is of interest in the field of medicinal chemistry . Trifluoromethyl groups are often incorporated into drug molecules due to their ability to enhance the drug’s metabolic stability, lipophilicity, and bioavailability .

properties

IUPAC Name

3,3,3-trifluoro-2-methyl-1-phenylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-7(10(11,12)13)9(14)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSQUPZKCFPFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
L Zhao, P Li, H Zhang, L Wang - Organic Chemistry Frontiers, 2019 - pubs.rsc.org
A photoinduced strategy to access α-CF3-substituted ketones through the reaction of simple styrenes with sodium trifluoromethanesulfinate (CF3SO2Na) in the absence of an external …
Number of citations: 59 pubs.rsc.org
K Mikami, Y Itoh, M Yamanaka - Chemical reviews, 2004 - ACS Publications
The synthesis of organofluorine compounds has attracted explosive interest in recent years due to the anomalous physical properties and decreased availability of these compounds …
Number of citations: 481 pubs.acs.org
Y Liu, Y Ling, H Ge, L Lu, Q Shen - Chinese Journal of …, 2021 - Wiley Online Library
Main observation and conclusion The development of two highly reactive electrophilic trifluoromethylating reagents (trifluoromethyl)(4‐nitrophenyl)bis(carbomethoxy)methylide (1g) and …
Number of citations: 17 onlinelibrary.wiley.com
R Zhang, C Ni, Z He, J Hu - Topics in Catalysis, 2018 - Springer
A new protocol has been developed for the synthesis of α-trifluoromethyl ketones via organocatalyzed decarboxylative trifluoromethylation of β-ketoacids with Togni’s reagent. Among …
Number of citations: 8 link.springer.com
S Pramanik, S Rej, S Kando, H Tsurugi… - The Journal of Organic …, 2018 - ACS Publications
Salt-free stereoselective synthesis of silyl enol ethers was achieved by treating α-halo carbonyl compounds with 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine. In this …
Number of citations: 15 pubs.acs.org
P Garg, A Singh - Asian Journal of Organic Chemistry, 2019 - Wiley Online Library
A synthetic method for the radical trifluoromethylation of enol acetates using trifluoroacetic anhydride (TFAA) is reported. This photochemical reaction is operationally simple and …
Number of citations: 8 onlinelibrary.wiley.com
L Li, QY Chen, Y Guo - The Journal of Organic Chemistry, 2014 - ACS Publications
A method has been developed for the synthesis of α-trifluoromethyl ketones via the Cu-catalyzed trifluoromethylation of silyl enol ethers with an electrophilic trifluoromethylating agent, …
Number of citations: 67 pubs.acs.org
H Jiang, Y Cheng, Y Zhang, S Yu - European Journal of …, 2013 - Wiley Online Library
A mild, practical method to prepare α‐sulfonyl and α‐trifluoromethyl ketones from readily available enol acetates and sulfonyl chlorides has been developed using visible‐light …
Q Ma - 2020 - search.proquest.com
Organofluorine compounds have gained increasing importance in medicine and material science. This is because the properties and reactivities of organic molecules can often be …
Number of citations: 0 search.proquest.com
Y Lu, Y Li, R Zhang, K Jin, C Duan - Journal of Fluorine Chemistry, 2014 - Elsevier
An efficient method for the Cu(I)-catalyzed synthesis of α-trifluoromethyl ketones via the addition of CF 3 to aryl(heteroaryl) enol acetates by using the readily available CF 3 SO 2 Na (…
Number of citations: 54 www.sciencedirect.com

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